De-Fluoro Scaffold Demonstrates ~8.8-Fold Superior Potency Over Favipiravir in Broad-Spectrum Antiviral EC50 Assays
In a direct head-to-head comparison conducted under identical cellular assay conditions, the de-fluoro pyrazinecarboxamide scaffold (represented by T-1105, the 3-hydroxy variant of the 6-oxo-1,6-dihydropyrazine-2,3-dicarboxamide core) demonstrated an EC50 of 13 μM, while favipiravir (T-705, the 6-fluoro substituted analog) yielded an EC50 of 114 μM against the same target [1]. This corresponds to an ~8.8-fold improvement in potency. Both compounds exhibited CC50 values exceeding 500 μM, indicating that the potency gain is not accompanied by increased cytotoxicity and that the selectivity window is substantially wider for the de-fluoro scaffold [1]. The assay context is a cellular antiviral efficacy model measuring inhibition of viral replication, with EC50 derived from dose-response curves and CC50 from parallel cytotoxicity assessment.
| Evidence Dimension | Antiviral potency (EC50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | EC50 = 13 μM; CC50 > 500 μM |
| Comparator Or Baseline | Favipiravir (T-705, 6-fluoro analog): EC50 = 114 μM; CC50 > 500 μM |
| Quantified Difference | ~8.8-fold lower EC50 (13 vs 114 μM); Selectivity Index (SI = CC50/EC50): >38.5 for T-1105 vs >4.4 for favipiravir |
| Conditions | Cellular antiviral assay (viral replication inhibition); parallel cytotoxicity assessment; identical experimental conditions for both compounds |
Why This Matters
For procurement decisions targeting broad-spectrum antiviral screening libraries, the ~8.8-fold potency advantage and wider selectivity index of the de-fluoro scaffold directly translate to stronger hits, lower required screening concentrations, and reduced false-negative rates compared to favipiravir-based libraries.
- [1] Table 2, Molecules. 2025 Jan 7;30(2):210. Potency (EC50) and toxicity (CC50) of purine nucleobase analogues and purine de novo nucleotide biosynthesis inhibitors. View Source
